molecular formula C8H7NO B14422470 3-(5-Methylfuran-2-yl)prop-2-enenitrile CAS No. 82298-21-3

3-(5-Methylfuran-2-yl)prop-2-enenitrile

Cat. No.: B14422470
CAS No.: 82298-21-3
M. Wt: 133.15 g/mol
InChI Key: HETPBUIUTCCPMT-UHFFFAOYSA-N
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Description

3-(5-Methylfuran-2-yl)prop-2-enenitrile is an organic compound with the molecular formula C8H7NO It is characterized by a furan ring substituted with a methyl group at the 5-position and a propenenitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylfuran-2-yl)prop-2-enenitrile typically involves the reaction of 5-methylfuran-2-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylfuran-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: 3-(5-Methylfuran-2-yl)prop-2-enoic acid or 3-(5-Methylfuran-2-yl)prop-2-enal.

    Reduction: 3-(5-Methylfuran-2-yl)prop-2-enamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(5-Methylfuran-2-yl)prop-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Methylfuran-2-yl)prop-2-enenitrile is not fully understood. its biological activity is thought to involve interactions with cellular proteins and enzymes. The compound may inhibit specific pathways or enzymes, leading to its observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methylfuran-2-yl)prop-2-enenitrile is unique due to its nitrile functional group, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the nitrile group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

82298-21-3

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

3-(5-methylfuran-2-yl)prop-2-enenitrile

InChI

InChI=1S/C8H7NO/c1-7-4-5-8(10-7)3-2-6-9/h2-5H,1H3

InChI Key

HETPBUIUTCCPMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C=CC#N

Origin of Product

United States

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